molecular formula C12H10ClNO2 B1592552 Ethyl 6-chloroquinoline-3-carboxylate CAS No. 375854-57-2

Ethyl 6-chloroquinoline-3-carboxylate

Cat. No.: B1592552
CAS No.: 375854-57-2
M. Wt: 235.66 g/mol
InChI Key: AQFMAWLPWUGVKP-UHFFFAOYSA-N
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Description

Ethyl 6-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties

Mechanism of Action

Target of Action

Ethyl 6-chloroquinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological and pharmacological properties, such as antibacterial and antimalarial activities. Therefore, the primary targets of this compound could be the bacterial cells or the parasites causing malaria.

Mode of Action

Given its structural similarity to other quinoline derivatives, it is plausible that it interacts with its targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the target cells .

Biochemical Pathways

Considering the known effects of similar quinoline derivatives, it is likely that this compound interferes with the synthesis of essential proteins or nucleic acids in the target cells, disrupting their normal function and growth .

Pharmacokinetics

Like other quinoline derivatives, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely include the inhibition of essential cellular processes in the target cells, leading to their death . This could result in the reduction of bacterial populations or malaria parasites in the body, alleviating the symptoms of these conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-chloroquinoline-3-carboxylate can be synthesized through a multi-step process. Initially, ethyl 2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The resulting product is then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as laboratory methods. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions under specific conditions.

    Condensation Reactions: The carboxylate group can react with amines to form amides.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloroquinoline-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Ethyl 6-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the 6-position and the carboxylate group at the 3-position provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 6-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFMAWLPWUGVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624067
Record name Ethyl 6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375854-57-2
Record name Ethyl 6-chloro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375854-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4,6-Dichloroquinoline-3-carboxylate [prepared as described in C. C. Price and R. M. Roberts J. Amer. Chem. Soc. 68, 1204 (1964); C. J. Ohnmacht, Jr. J. Med. Chem. 14, 17 (1971)](2.0 g, 7.4 mmol) was added portionwise to a solution of sodium borohydride (1.2 g, 31 mmol) in 15 ml of methoxyethanol at about 0° C. The reaction mixture was warmed to room temperature over 3 hours then diluted with ethyl acetate. After standard aqueous workup (dil HCl; saturated NaHCO3) the organic layer was dried (NaSO4) and concentrated to a residue. The residue was exposed to air oxidation (about 14 days) and extracted repeatedly with boiling heptane. The heptane was removed in vacuo to yield ethyl 6-chloroquinoline-3-carboxylate as a beige solid. 1H NMR [(CDCl3), 300 MHz]: δ 9.38 (bs, 1H), 8.68 (s, 1H), 8.05 (d, 1H), 7.83 (s, 2H), 7.69 (d, 1H), 4.40 (q, 2H), 1.39 (t, 3H). MS(EI): 236(M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloroquinoline-3-carboxylate
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